molecular formula C5H11ClO2 B6307532 2-Chloro-1,3-dimethoxy-propane, 95% CAS No. 34680-57-4

2-Chloro-1,3-dimethoxy-propane, 95%

Cat. No. B6307532
CAS RN: 34680-57-4
M. Wt: 138.59 g/mol
InChI Key: GOLTWNACDIUROT-UHFFFAOYSA-N
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Description

2-Chloro-1,3-dimethoxy-propane (2-CDMP) is a halogenated hydrocarbon that is used in various laboratory experiments and scientific research applications. It is a colorless liquid with a boiling point of 101.2 °C and a melting point of -73 °C. It is a useful reagent in organic synthesis and can be used to synthesize a variety of compounds. It is also used as a solvent in some applications. This article will discuss the synthesis method of 2-CDMP, its mechanism of action, its biochemical and physiological effects, the advantages and limitations for laboratory experiments, and potential future directions.

Scientific Research Applications

2-Chloro-1,3-dimethoxy-propane, 95% is used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. It has also been used as a solvent in some laboratory experiments.

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-dimethoxy-propane, 95% is not completely understood. It is believed to interact with the molecules in the reaction mixture in order to facilitate the formation of the desired product. It is also believed to act as a catalyst in some reactions.
Biochemical and Physiological Effects
2-Chloro-1,3-dimethoxy-propane, 95% is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic.

Advantages and Limitations for Lab Experiments

2-Chloro-1,3-dimethoxy-propane, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain. It is also relatively stable and has a low boiling point, making it useful for many reactions. However, it is not as soluble in water as some other solvents and can be difficult to remove from reaction mixtures.

Future Directions

There are several potential future directions for the use of 2-Chloro-1,3-dimethoxy-propane, 95%. It could be used to synthesize more complex compounds, such as pharmaceuticals and pesticides. It could also be used as a solvent in more applications. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

2-Chloro-1,3-dimethoxy-propane, 95% can be synthesized in a two-step process. The first step involves the reaction of 1,3-dimethoxy-propane with chlorine gas to produce 2-chloro-1,3-dimethoxy-propane. The reaction is catalyzed by a Lewis acid such as aluminum chloride. The second step involves the hydrolysis of the 2-chloro-1,3-dimethoxy-propane to produce 2-Chloro-1,3-dimethoxy-propane, 95%. This reaction is catalyzed by an acid such as sulfuric acid.

properties

IUPAC Name

2-chloro-1,3-dimethoxypropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO2/c1-7-3-5(6)4-8-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLTWNACDIUROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34680-57-4
Record name 2-Chloro-1,3-dimethoxy-propane
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